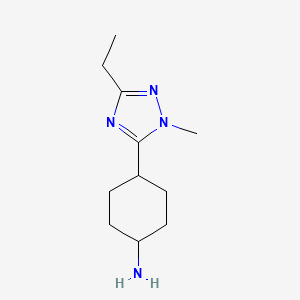
2-Cyclopentylcycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylcycloheptan-1-ol is an organic compound characterized by a cyclopentyl group attached to a cycloheptanol structure. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction could produce various alcohol derivatives.
Applications De Recherche Scientifique
2-Cyclopentylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding ring strain and conformational analysis.
Industry: Used in the production of perfumes, dyes, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentylcycloheptan-1-ol involves its interaction with specific molecular targets. The compound can act as an antioxidant, reducing the rate of oxidation by blocking the action of active intermediate particles such as radicals and peroxide compounds . This mechanism is crucial in preventing oxidative stress and related cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Similar in structure but with a smaller ring size.
Cycloheptanol: Lacks the cyclopentyl group, making it less complex.
2-Cyclopenten-1-ol: Contains a double bond, leading to different reactivity and properties.
Uniqueness
2-Cyclopentylcycloheptan-1-ol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This complexity makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
2-cyclopentylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c13-12-9-3-1-2-8-11(12)10-6-4-5-7-10/h10-13H,1-9H2 |
Clé InChI |
NQQHXWPXLYOLMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)




